2-(Benzo[d]oxazol-2-ylthio)-1-(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)ethanone
CAS No.: 1448134-75-5
Cat. No.: VC6369395
Molecular Formula: C19H18ClN3O3S
Molecular Weight: 403.88
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1448134-75-5 |
|---|---|
| Molecular Formula | C19H18ClN3O3S |
| Molecular Weight | 403.88 |
| IUPAC Name | 2-(1,3-benzoxazol-2-ylsulfanyl)-1-[4-(5-chloropyridin-2-yl)oxypiperidin-1-yl]ethanone |
| Standard InChI | InChI=1S/C19H18ClN3O3S/c20-13-5-6-17(21-11-13)25-14-7-9-23(10-8-14)18(24)12-27-19-22-15-3-1-2-4-16(15)26-19/h1-6,11,14H,7-10,12H2 |
| Standard InChI Key | GRJYWARTFCPWJV-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1OC2=NC=C(C=C2)Cl)C(=O)CSC3=NC4=CC=CC=C4O3 |
Introduction
Structural Characteristics
Molecular Architecture
The compound features a benzo[d]oxazole core linked via a thioether group (-S-) to an ethanone moiety, which is further connected to a 4-((5-chloropyridin-2-yl)oxy)piperidine substituent . Key structural components include:
-
Benzo[d]oxazole: A bicyclic aromatic system comprising fused benzene and oxazole rings. The oxazole ring contains oxygen and nitrogen atoms at positions 1 and 3, respectively .
-
Thioether linkage: A sulfur atom bridges the benzo[d]oxazole and ethanone groups, enhancing the molecule’s lipophilicity and metabolic stability .
-
Piperidine-pyridinyl ether: The piperidine ring is substituted with a 5-chloro-pyridin-2-yloxy group, introducing steric bulk and potential hydrogen-bonding interactions .
The IUPAC name (2-(1,3-benzoxazol-2-ylsulfanyl)-1-[4-(5-chloropyridin-2-yl)oxypiperidin-1-yl]ethanone) reflects this connectivity .
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₁₈ClN₃O₃S | |
| Molecular Weight | 403.9 g/mol | |
| Hydrogen Bond Donors | 0 | |
| Hydrogen Bond Acceptors | 6 | |
| Topological Polar Surface Area | 97.8 Ų |
Synthesis and Reactivity
Synthetic Routes
While no direct synthesis protocol for this compound is documented in the provided sources, analogous benzoxazole-thioether derivatives are synthesized via nucleophilic substitution or condensation reactions . A plausible route involves:
-
Formation of the piperidine-pyridinyl ether: Reacting 5-chloro-2-hydroxypyridine with 4-hydroxypiperidine under Mitsunobu conditions .
-
Introduction of the ethanone-thioether group: Treating the piperidine intermediate with chloroacetyl chloride, followed by substitution with 2-mercaptobenzoxazole .
Key Reaction Steps:
-
Step 1:
-
Step 2:
-
Step 3:
Stability and Reactivity
The compound’s thioether group is susceptible to oxidation, forming sulfoxides or sulfones under strong oxidizing conditions . The ethanone moiety may participate in Schiff base formation with primary amines, while the pyridinyl chloride could undergo nucleophilic aromatic substitution .
Physicochemical Properties
Solubility and Lipophilicity
-
logP (Predicted): ~3.2 (indicating moderate lipophilicity) .
-
Aqueous Solubility: Low solubility in water (<1 mg/mL) due to the aromatic and piperidine groups .
Spectroscopic Data
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume